1-[(tert-Butoxy)carbonyl]-4-(trifluoromethyl)-2,3-dihydro-1H-indole-2-carboxylic acid 1-[(tert-Butoxy)carbonyl]-4-(trifluoromethyl)-2,3-dihydro-1H-indole-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC20400364
InChI: InChI=1S/C15H16F3NO4/c1-14(2,3)23-13(22)19-10-6-4-5-9(15(16,17)18)8(10)7-11(19)12(20)21/h4-6,11H,7H2,1-3H3,(H,20,21)
SMILES:
Molecular Formula: C15H16F3NO4
Molecular Weight: 331.29 g/mol

1-[(tert-Butoxy)carbonyl]-4-(trifluoromethyl)-2,3-dihydro-1H-indole-2-carboxylic acid

CAS No.:

Cat. No.: VC20400364

Molecular Formula: C15H16F3NO4

Molecular Weight: 331.29 g/mol

* For research use only. Not for human or veterinary use.

1-[(tert-Butoxy)carbonyl]-4-(trifluoromethyl)-2,3-dihydro-1H-indole-2-carboxylic acid -

Specification

Molecular Formula C15H16F3NO4
Molecular Weight 331.29 g/mol
IUPAC Name 1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(trifluoromethyl)-2,3-dihydroindole-2-carboxylic acid
Standard InChI InChI=1S/C15H16F3NO4/c1-14(2,3)23-13(22)19-10-6-4-5-9(15(16,17)18)8(10)7-11(19)12(20)21/h4-6,11H,7H2,1-3H3,(H,20,21)
Standard InChI Key MXARXWVDMAMXMY-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N1C(CC2=C(C=CC=C21)C(F)(F)F)C(=O)O

Introduction

Chemical Properties and Structural Features

Molecular Structure and Functional Groups

The compound contains three key structural elements:

  • Indoline Core: A bicyclic aromatic system with a five-membered pyrrole ring fused to a six-membered benzene ring, partially saturated (2,3-dihydro) to reduce aromaticity.

  • Trifluoromethyl Group (-CF₃): Electron-withdrawing substituent at the 4-position, enhancing metabolic stability and lipophilicity .

  • Boc-Protected Carboxylic Acid: A tert-butoxycarbonyl group protecting the carboxylic acid at the 2-position, enabling controlled deprotection under acidic conditions .

PropertyValueSource
Molecular FormulaC₁₅H₁₆F₃NO₄
Molecular Weight331.29 g/mol
SMILESO=C(C1N(C(OC(C)(C)C)=O)C2=C(C(C(F)(F)F)=CC=C2)C1)O
IUPAC Name1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(trifluoromethyl)-2,3-dihydroindole-2-carboxylic acid

Synthesis and Preparation Methods

The synthesis involves multi-step processes optimized for scalability:

Key Synthetic Steps

  • Indole Ring Formation: Construction of the indoline core via reductive cyclization or hydrogenation of a pyrrole-benzene precursor.

  • Trifluoromethyl Introduction: Electrophilic trifluoromethylation at the 4-position, typically using CF₃+ sources (e.g., Umemura reagents).

  • Boc Protection: Reaction of the indoline nitrogen with di-tert-butyl dicarbonate (Boc₂O) in the presence of bases like DMAP or NaHCO₃ .

Industrial-Scale Production

Continuous flow microreactor systems may be employed to enhance efficiency, particularly in Boc protection and coupling reactions.

Chemical Reactivity and Functional Group Interactions

Reactivity of the Boc Group

The tert-butoxycarbonyl group undergoes cleavage under acidic conditions (e.g., TFA or HCl in dioxane), yielding the free carboxylic acid. This is critical for peptide coupling or further derivatization .

Trifluoromethyl Group Influence

The -CF₃ substituent:

  • Electronic Effects: Withdraws electron density via inductive effects, modulating reactivity at adjacent positions.

  • Steric Effects: Limits rotational freedom, directing regioselectivity in substitution reactions .

Biological and Pharmacological Relevance

Comparative Analysis with Structural Analogs

CompoundKey DifferenceApplication
1-[(tert-Butoxy)carbonyl]-4-fluoro-2,3-dihydro-1H-indole-2-carboxylic acid (C₁₄H₁₆FNO₄)Fluorine substituent instead of -CF₃Fluorinated drug intermediates
1-[(tert-Butoxy)carbonyl]-4-methyl-2,3-dihydro-1H-indole-2-carboxylic acid (C₁₅H₁₉NO₄)Methyl group at 4-positionPeptide synthesis

Research Findings and Challenges

Stability and Reactivity

  • Thermal Stability: The Boc group remains intact under mild conditions but decomposes above 100°C.

  • Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) due to the carboxylic acid and aromatic moieties .

Unresolved Challenges

Future Directions

  • Derivatization: Exploration of sulfonamide or amide derivatives for enhanced bioactivity.

  • Biological Profiling: High-throughput screening for kinase inhibition or antimicrobial activity.

  • Green Chemistry: Development of catalytic asymmetric methods to improve enantioselectivity .

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